molecular formula C25H25FN4O3 B2694166 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 941886-82-4

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2694166
CAS No.: 941886-82-4
M. Wt: 448.498
InChI Key: STBDZFAYSUPQGJ-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide features a pyrazolo[1,5-a]pyrazin core substituted with a 4-butoxyphenyl group at position 2 and a 3-fluoro-4-methylphenyl acetamide moiety at position 3. This structure combines lipophilic (butoxy) and electron-withdrawing (fluoro) groups, which may enhance its pharmacokinetic properties and target binding affinity.

Properties

CAS No.

941886-82-4

Molecular Formula

C25H25FN4O3

Molecular Weight

448.498

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C25H25FN4O3/c1-3-4-13-33-20-9-6-18(7-10-20)22-15-23-25(32)29(11-12-30(23)28-22)16-24(31)27-19-8-5-17(2)21(26)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,27,31)

InChI Key

STBDZFAYSUPQGJ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F

solubility

not available

Origin of Product

United States

Biological Activity

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with a molecular formula of C₁₈H₁₈F₃N₃O₂ and a molecular weight of approximately 448.498 g/mol. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its significant biological activities, particularly in medicinal chemistry. The unique structural components of this compound suggest potential applications in various therapeutic areas, including oncology and inflammation.

Structural Characteristics

The compound's structure includes:

  • Pyrazolo[1,5-a]pyrazine core : Associated with various biological activities.
  • Butoxyphenyl moiety : May enhance lipophilicity and biological interactions.
  • Fluoro-substituted methylphenyl group : Potentially increases binding affinity to targets due to electronic effects.

Biological Activity

Research indicates that compounds with the pyrazolo[1,5-a]pyrazine structure are often involved in inhibiting key kinases associated with cancer cell signaling pathways. The specific biological activities of this compound may include:

Anticancer Properties

Studies have shown that pyrazolo[1,5-a]pyrazines can act as potent inhibitors of various kinases involved in cancer proliferation. The structural features of this compound suggest it could similarly inhibit tumor growth by targeting specific signaling pathways.

Anti-inflammatory Effects

The presence of the butoxy and acetamide groups may confer anti-inflammatory properties. Compounds with similar structures have been reported to exhibit activity against inflammatory mediators, potentially making this compound useful in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Kinase Inhibition : Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrazine can effectively inhibit kinases such as PI3K and mTOR, which are critical in cancer cell survival and proliferation .
  • In Vitro Studies : In vitro assays have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. These studies suggest that the compound may possess similar cytotoxic properties .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target proteins involved in cancer signaling pathways. These studies highlight the potential for this compound to serve as a lead in drug development .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity
This compoundC₁₈H₁₈F₃N₃O₂448.498Potential kinase inhibitor, anti-inflammatory
Related Pyrazolo Compound 1C₂₀H₂₁F₂N₃O₂397.40Anticancer activity
Related Pyrazolo Compound 2C₁₉H₂₂F₂N₄O₂404.41Anti-inflammatory effects

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Bioactivity
Target Compound Pyrazolo[1,5-a]pyrazin 4-Butoxyphenyl, 3-fluoro-4-methyl ~450 (estimated) N/A (Inferred: Herbicidal)
Pyrazolo[1,5-a]pyrazin 1,3-Benzodioxol-5-yl 420.4 N/A
Pyrazolo[1,5-a]pyrazin 4-Butoxyphenyl, 3-chloro-4-methyl ~465 (estimated) N/A
(Compound 6f) Triazolo[1,5-a]pyrimidine 2,4-Dichlorobenzyl N/A 43% TMV inhibition at 500 μg/mL
Triazolo[1,5-a]pyrazin 2,4-Dichlorobenzyl, p-tolyl 509.4 N/A

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